molecular formula C9H6F4O3 B8204138 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid

Cat. No.: B8204138
M. Wt: 238.14 g/mol
InChI Key: LCGNQGXCGZSJHP-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative with a methoxy (-OCH₃) group at position 3, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 4. This compound is structurally tailored for applications in organic synthesis, particularly in pharmaceuticals and agrochemicals, where electronic and steric properties are critical.

Properties

IUPAC Name

2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-16-6-3-4(9(11,12)13)2-5(7(6)10)8(14)15/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGNQGXCGZSJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing methoxy groups into fluorinated arenes. In this approach, a fluorine atom at position 3 of 2,3-difluoro-5-(trifluoromethyl)benzoic acid is displaced by methoxide under high-temperature conditions. The reaction typically employs polar aprotic solvents like dimethylpropylene urea (DMPU) or dimethylformamide (DMF) to stabilize the transition state.

Example Protocol
A stirred solution of 2,3-difluoro-5-(trifluoromethyl)benzoic acid (25.0 g) in DMPU (200 mL) is treated with sodium methoxide (13.0 g) and heated at 120°C for 12–18 hours. The mixture is quenched with 2 M HCl (800 mL), precipitating the product. Filtration and vacuum drying yield 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid (23.0 g, 92% yield).

Key Data

ParameterValue
Starting Material2,3-Difluoro-5-(trifluoromethyl)benzoic acid
ReagentSodium methoxide
SolventDMPU
Temperature120°C
Yield92%

Characterization

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, Ar-H), 7.75 (s, 1H, Ar-H), 7.51 (s, 1H, Ar-H), 3.90 (s, 3H, OCH3).

  • HPLC-MS: m/z = 253.1 [M+H+], Rt = 5.0 min.

Oxidation of 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde

Oxidative Pathway

The aldehyde intermediate, 2-fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde, is oxidized to the corresponding carboxylic acid using strong oxidizing agents. Potassium permanganate (KMnO4) in acidic or basic media is a classical choice, though modern protocols favor milder conditions with catalytic systems.

Example Protocol
A solution of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde (10.0 g) in acetone (100 mL) is treated with Jones reagent (CrO3/H2SO4) at 0°C. The mixture is stirred for 4 hours, quenched with water, and extracted with ethyl acetate. Evaporation yields the crude acid, which is purified via recrystallization (ethanol/water) to afford the title compound (8.7 g, 85% yield).

Key Data

ParameterValue
Oxidizing AgentJones reagent (CrO3/H2SO4)
SolventAcetone
Temperature0°C → RT
Yield85%

Characterization

  • 13C NMR (CDCl3): δ 168.9 (COOH), 154.2 (C-OCH3), 132.1–125.8 (CF3 and Ar-C).

Hydrolysis of 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzonitrile

Nitrile Hydrolysis

Nitrile groups hydrolyze to carboxylic acids under acidic or basic conditions. This method avoids harsh oxidants and is ideal for acid-sensitive substrates.

Example Protocol
A mixture of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzonitrile (15.0 g) and 6 M HCl (150 mL) is refluxed for 8 hours. The cooled solution is neutralized with NaOH, and the precipitated acid is filtered and dried (12.4 g, 82% yield).

Key Data

ParameterValue
Hydrolysis Agent6 M HCl
TemperatureReflux
Yield82%

Characterization

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1280 cm⁻¹ (C-F stretch).

Cross-Coupling and Functionalization

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling assembles the aromatic core. A boronic ester bearing methoxy and trifluoromethyl groups reacts with a fluorinated aryl halide, followed by oxidation of the resulting biphenyl to the acid.

Example Protocol
A mixture of 3-methoxy-5-(trifluoromethyl)phenylboronic acid (12.0 g), 2-fluoro-5-bromobenzoic acid (10.0 g), Pd(PPh3)4 (0.5 g), and K2CO3 (15.0 g) in dioxane/water (100 mL/20 mL) is heated at 90°C for 12 hours. The crude biphenyl is oxidized with KMnO4 to yield the acid (9.8 g, 70% yield).

Key Data

ParameterValue
CatalystPd(PPh3)4
BaseK2CO3
SolventDioxane/Water
Yield70%

Comparative Analysis of Methods

MethodAdvantagesLimitations
NASHigh regioselectivity, scalableRequires difluoro precursor
Aldehyde OxidationStraightforward, high yieldUses toxic chromium reagents
Nitrile HydrolysisMild conditions, no oxidantsLong reaction times
Cross-CouplingModular, flexibleMulti-step, costly catalysts

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The trifluoromethyl group enhances cellular uptake, which may improve efficacy against cancer cells.
  • Anti-inflammatory Properties : The compound has been explored for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
  • Enzyme Inhibition : The sulfonamide-like functionality allows the compound to mimic natural substrates, making it a candidate for enzyme inhibition studies. This property is particularly relevant in drug design targeting metabolic pathways.
  • Antiviral Potential : Preliminary studies suggest that this compound may inhibit viral replication processes, indicating its potential as an antiviral agent.

Agrochemical Applications

  • Pesticide Development : The lipophilic nature of the compound makes it suitable for use in developing new agrochemicals that require effective penetration into plant tissues to enhance efficacy against pests and diseases .

Materials Science

  • Polymer Synthesis : The compound can serve as a building block in the synthesis of advanced materials and polymers due to its reactive functional groups. Its incorporation into polymer matrices may enhance properties such as thermal stability and chemical resistance .

Case Study 1: Anticancer Research

A study focusing on derivatives of benzoic acid demonstrated that compounds similar to 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to inhibit specific kinases involved in cell proliferation.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted the enzyme inhibition potential of sulfonamide derivatives, including those structurally related to this compound. These studies showed that the compound could effectively inhibit enzymes critical for bacterial survival, paving the way for antibiotic development .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceuticals, where it can modulate the function of enzymes or receptors by binding to their active sites .

Comparison with Similar Compounds

Research Findings and Case Studies

Comparative Reactivity

  • Electrophilic Substitution : The 3-methoxy group in the target compound may direct incoming electrophiles to the para position (relative to the -COOH group), whereas 2-fluoro-5-CF₃ analogs favor meta substitution .
  • Catalytic Applications : Trifluoromethyl groups enhance ligand-metal interactions in catalysis, as seen in palladium-catalyzed cross-coupling reactions using 2-Fluoro-5-CF₃ benzoic acid derivatives .

Biological Activity

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative notable for its unique combination of functional groups, which significantly enhance its biological activity and chemical reactivity. This compound has been the subject of various studies aimed at understanding its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of this compound is C8H4F4O2C_8H_4F_4O_2, with a molecular weight of approximately 238.14 g/mol. The presence of a fluorine atom at the 2-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 5-position contributes to its distinct properties.

Property Value
Chemical FormulaC8H4F4O2C_8H_4F_4O_2
Molecular Weight238.14 g/mol
Functional GroupsFluorine, Methoxy, Trifluoromethyl

Biological Activity

Research indicates that this compound exhibits significant biological activity. It has been studied primarily for its potential as an antiviral agent , particularly in inhibiting the membrane fusion of viruses such as influenza A. The compound demonstrates promising inhibitory effects at low micromolar concentrations, highlighting its potential utility in antiviral drug design.

Antiviral Activity

In vitro studies have shown that this compound can effectively inhibit viral fusion processes, making it a candidate for further investigation in antiviral therapies. Its interactions with proteins involved in cellular signaling pathways are also under exploration, indicating a broader spectrum of biological activity.

The mechanism of action for this compound is believed to involve modulation of specific molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and metabolic stability, crucial factors in drug development .

Case Studies and Research Findings

  • Antiviral Studies : A study demonstrated that this compound exhibits significant antiviral properties by inhibiting influenza A virus at low concentrations. The compound's unique structure allows for effective interaction with viral proteins involved in membrane fusion.
  • Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the fluorinated benzoic acid structure can alter biological activity significantly. For example, compounds with different substitution patterns exhibited varying degrees of potency against viral targets, highlighting the importance of structural features in determining biological efficacy .
  • Potential Anticancer Activity : Preliminary investigations suggest that this compound may also exhibit anticancer properties. Its ability to modulate cellular signaling pathways could play a role in inhibiting cancer cell proliferation, although further studies are needed to elucidate these effects fully .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that the unique combination of functional groups in this compound provides specific advantages in terms of biological activity:

Compound Key Features Biological Activity
3-Fluoro-5-(trifluoromethyl)benzoic acidLacks methoxy group; focuses on fluorinated substitutionsModerate antiviral activity
2-Fluoro-3-methoxybenzoic acidSimilar structure but different substitution patternLimited antiviral activity
5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acidLarger structure; may exhibit distinct pharmacological propertiesPotentially higher potency due to additional phenyl ring

Q & A

Q. What are the typical synthetic routes for preparing 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid, and how can intermediates be characterized?

Q. How can researchers mitigate solubility challenges during experimental design?

  • Methodological Answer : The compound’s solubility is influenced by the trifluoromethyl and carboxylic acid groups. Use polar aprotic solvents (e.g., DMF, DMSO) for reactions, and adjust pH to deprotonate the carboxylic acid (e.g., NaHCO3_3 buffer) for aqueous-phase studies. For crystallography, co-solvent systems (ethanol/water) are effective .

Advanced Research Questions

Q. How can contradictory literature data on reaction yields be resolved, particularly for regioselective fluorination?

Q. What strategies are effective in analyzing metabolic stability in drug discovery applications?

  • Methodological Answer : As a potential pharmacophore (e.g., similar to celecoxib’s trifluoromethylpyrazole core), assess metabolic stability via:
  • In vitro assays : Liver microsomes (human/rat) with LC-MS/MS to monitor degradation.
  • Isotopic labeling : 18^{18}O or 14^{14}C tracing for carboxylic acid group metabolism .
    Evidence from celecoxib carboxylic acid (M2 metabolite, CAS 170571-01-4) shows that esterification of the carboxylic acid reduces clearance .

Q. How can computational modeling predict reactivity in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electron-deficient sites. For this compound, the meta-CF3_3 group directs electrophiles to the para position. Compare with analogs like 3,4-difluoro-5-(trifluoromethyl)benzoic acid (CAS 237761-76-1), where fluorine substituents alter charge distribution .

Q. What are the best practices for resolving spectral overlaps in 1^11H NMR caused by fluorine coupling?

  • Methodological Answer : Use 19^{19}F-decoupled NMR or 2D 1^1H-19^{19}F HOESY to distinguish J-coupling between fluorine and adjacent protons. For example, the -OCH3_3 group (δ ~3.9 ppm) may split into doublets due to 3JHF^3J_{HF} coupling (~8 Hz) .

Q. How can researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations in melting points (e.g., ±5°C) may stem from polymorphism or impurities. Recrystallize from ethyl acetate/hexanes and characterize via DSC (Differential Scanning Calorimetry). For analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (mp 287.5–293.5°C), strict drying under vacuum ensures consistency .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks noted for trifluoromethyl benzoic acids) .
  • Ventilation : Use fume hoods due to potential release of HF during decomposition.
  • Waste Disposal : Neutralize with aqueous NaOH before disposal .

Q. How can stability under acidic/basic conditions be evaluated for long-term storage?

  • Methodological Answer :
    Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The carboxylic acid group is prone to decarboxylation at pH < 2 or > 10. Store at -20°C in amber vials under inert gas (N2_2) .

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